2,2-Difluoro-3-(2-fluorophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
2,2-Difluoro-3-(2-fluorophenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a cyclopropane ring substituted with fluorine atoms and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(2-fluorophenyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as a fluorinated styrene derivative, using a difluorocarbene source. The reaction typically requires the presence of a strong base and a suitable solvent to facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of cost-effective and environmentally benign reagents is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(2-fluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The fluorine atoms on the cyclopropane ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2,2-Difluoro-3-(2-fluorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(2-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluorocyclopropane-1-carboxylic acid
- 3-(2-Fluorophenyl)cyclopropane-1-carboxylic acid
- 2,2-Difluoro-3-phenylcyclopropane-1-carboxylic acid
Uniqueness
2,2-Difluoro-3-(2-fluorophenyl)cyclopropane-1-carboxylic acid is unique due to the combination of fluorine atoms and the cyclopropane ring, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring high reactivity and specificity .
Properties
Molecular Formula |
C10H7F3O2 |
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Molecular Weight |
216.16 g/mol |
IUPAC Name |
2,2-difluoro-3-(2-fluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H7F3O2/c11-6-4-2-1-3-5(6)7-8(9(14)15)10(7,12)13/h1-4,7-8H,(H,14,15) |
InChI Key |
JPNAYMLLERRMQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(C2(F)F)C(=O)O)F |
Origin of Product |
United States |
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